Cas no 2763702-73-2 (2-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
2763702-73-2 structure
Product Name:2-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numero CAS:2763702-73-2
MF:C15H16BF7O2
MW:372.086169242859
CID:5781349
PubChem ID:87646984
Update Time:2025-05-24

2-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-
    • 4,4,5,5-Tetramethyl-2-(4-(perfluoropropan-2-yl)phenyl)-1,3,2-dioxaborolane
    • SCHEMBL4290411
    • OLRRNTSHAZOEGS-UHFFFAOYSA-N
    • 2-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-[4-(heptafluoropropan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2763702-73-2
    • EN300-1706397
    • 2-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Inchi: 1S/C15H16BF7O2/c1-11(2)12(3,4)25-16(24-11)10-7-5-9(6-8-10)13(17,14(18,19)20)15(21,22)23/h5-8H,1-4H3
    • Chiave InChI: OLRRNTSHAZOEGS-UHFFFAOYSA-N
    • Sorrisi: FC(C(F)(F)F)(C(F)(F)F)C1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1

Proprietà calcolate

  • Massa esatta: 372.1131570g/mol
  • Massa monoisotopica: 372.1131570g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 2
  • Complessità: 463
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 18.5Ų

Proprietà sperimentali

  • Densità: 1.28±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 293.4±40.0 °C(Predicted)

2-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Prezzodi più >>

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Enamine
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